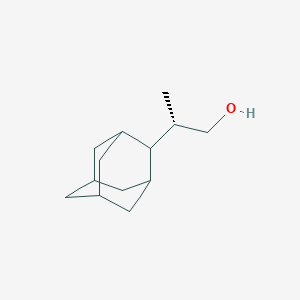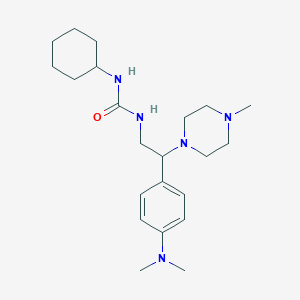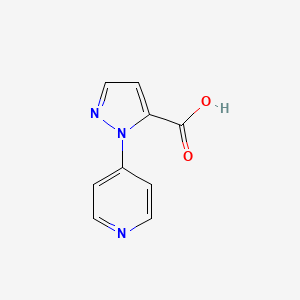
N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)cyclohex-3-enecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)cyclohex-3-enecarboxamide” is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Molecular Structure Analysis
The molecular structure of this compound includes a fluorophenyl group, a methylthiazol group, and a cyclohex-3-enecarboxamide group . The exact structure would need to be determined through techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 233.28g/mol, a molecular formula of C14H16FNO, and a complexity of 290 . It also has a rotatable bond count of 3, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 .Applications De Recherche Scientifique
Synthetic Methodology and Characterization
Compounds with thiazolyl derivatives and cyclohexene units are often subjects of synthetic organic chemistry research, focusing on developing new synthetic routes, improving yield, selectivity, or functional group compatibility. Studies may involve:
- Microwave-assisted synthesis techniques, offering efficient pathways to these compounds with enhanced reaction rates and potentially greener chemistry due to reduced solvent use and energy expenditure (Dengale et al., 2019).
- Characterization of novel compounds through extensive analytical methods, including chromatography, spectroscopy, and mass spectrometry, to elucidate structural and functional properties (McLaughlin et al., 2016).
Biological and Pharmacological Activities
Research often explores the biological and pharmacological activities of thiazolyl derivatives and cyclohexene carboxamide analogs, investigating their potential as therapeutic agents. This includes:
- Antimicrobial and antifungal testing, where these compounds are evaluated against a variety of pathogens to assess their efficacy and potency as new drug candidates (Desai et al., 2013).
- Studies on receptor binding and activity modulation, where compounds are designed to interact with specific biological targets, such as neurotransmitter receptors, to investigate their potential use in treating neurological or psychiatric disorders (Harrison et al., 2001).
Material Science and Photophysical Properties
Some thiazolyl derivatives and cyclohexene-containing compounds are studied for their unique photophysical properties, making them suitable for applications in material science, such as in organic light-emitting diodes (OLEDs), fluorescent dyes, or as part of photovoltaic materials. These studies focus on:
- Synthesis and characterization of compounds with specific electronic or photophysical properties to be used in electronic or optoelectronic applications, examining their fluorescence, quantum yield, and stability under various conditions (Witalewska et al., 2019).
Mécanisme D'action
Target of Action
The primary target of this compound is Toll-Like Receptor 4 (TLR4) . TLR4 is a part of the immune system and plays a crucial role in pathogen recognition and activation of innate immunity .
Mode of Action
The compound selectively inhibits TLR4 intracellular signaling . It suppresses the production of multiple cytokines, which are small proteins important in cell signaling .
Biochemical Pathways
The compound affects the TLR4 signaling pathway . This pathway is involved in the innate immune response to bacterial lipopolysaccharide, which leads to the production of cytokines and nitric oxide (NO) . The compound suppresses the production of these cytokines and NO .
Result of Action
The compound suppresses the production of multiple cytokines and NO . This results in a decrease in inflammation and other responses mediated by these molecules . It has been suggested that this could make the compound a promising therapeutic agent for inflammatory diseases .
Propriétés
IUPAC Name |
N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2OS/c1-12-16(11-20-17(22)13-7-3-2-4-8-13)23-18(21-12)14-9-5-6-10-15(14)19/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFCRGHUXVCLIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)C3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)cyclohex-3-enecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(Pyridin-2-ylamino)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol](/img/structure/B2811573.png)
![N-([2,3'-bifuran]-5-ylmethyl)-2,6-difluorobenzamide](/img/structure/B2811580.png)
![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2811581.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2811582.png)
![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]naphthalene-1-carboxamide](/img/structure/B2811584.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2811585.png)
![(Z)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2811586.png)
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2811587.png)


![2-(5-chloro-1H-indol-3-yl)-N-[cyano(oxolan-3-yl)methyl]acetamide](/img/structure/B2811592.png)

